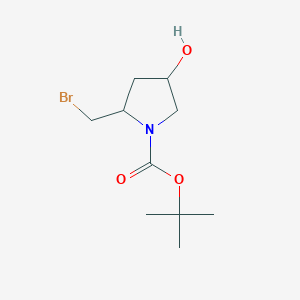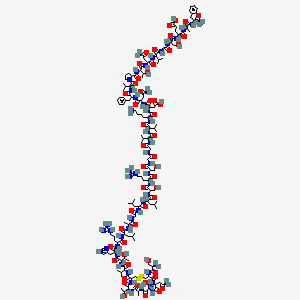
H-DL-Ser-DL-Cys(1)-DL-Asn-DL-xiThr-DL-Ala-DL-xiThr-DL-Cys(1)-DL-Val-DL-xiThr-DL-His-DL-Arg-DL-Leu-DL-Ala-Gly-DL-Leu-DL-Leu-DL-Ser-DL-Arg-DL-Ser-Gly-Gly-DL-Val-DL-Val-DL-Lys-DL-Asp-DL-Asn-DL-Phe-DL-Val-DL-Pro-DL-xiThr-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-DL-Ser-DL-Cys(1)-DL-Asn-DL-xiThr-DL-Ala-DL-xiThr-DL-Cys(1)-DL-Val-DL-xiThr-DL-His-DL-Arg-DL-Leu-DL-Ala-Gly-DL-Leu-DL-Leu-DL-Ser-DL-Arg-DL-Ser-Gly-Gly-DL-Val-DL-Val-DL-Lys-DL-Asp-DL-Asn-DL-Phe-DL-Val-DL-Pro-DL-xiThr-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2” is a synthetic peptide composed of various amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes:
Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Deprotection: Removal of protecting groups to expose reactive sites for further coupling.
Cleavage: Detachment of the peptide from the resin and removal of side-chain protecting groups.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers to ensure high purity and yield. The process is scaled up from laboratory methods, with optimizations for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds.
Substitution: Replacement of specific amino acids to alter peptide properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Specific amino acid derivatives.
Major Products
The major products of these reactions include modified peptides with altered structural and functional properties, such as increased stability or enhanced biological activity.
Scientific Research Applications
Chemistry
Peptides are used as catalysts, molecular probes, and building blocks for more complex molecules.
Biology
They serve as signaling molecules, enzyme inhibitors, and structural components in biological systems.
Medicine
Peptides are explored for their therapeutic potential, including as drugs for cancer, infectious diseases, and metabolic disorders.
Industry
Peptides are used in cosmetics, food additives, and as research tools in various industrial applications.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as receptors, enzymes, and other proteins, modulating biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- **H-DL-Ser-DL-Cys(1)-DL-Asn-DL-xiThr-DL-Ala-DL-xiThr-DL-Cys(1)-DL-Val-DL-xiThr-DL-His-DL-Arg-DL-Leu-DL-Ala-Gly-DL-Leu-DL-Leu-DL-Ser-DL-Arg-DL-Ser-Gly-Gly-DL-Val-DL-Val-DL-Lys-DL-Asp-DL-Asn-DL-Phe-DL-Val-DL-Pro-DL-xiThr-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2
- **this compound
Uniqueness
The uniqueness of this peptide lies in its specific sequence and the presence of modified amino acids, which confer distinct structural and functional properties.
Properties
Molecular Formula |
C162H262N50O52S2 |
|---|---|
Molecular Weight |
3806.3 g/mol |
IUPAC Name |
4-[[2-[[2-[[2-[[4-amino-2-[[2-[[1-[2-[[2-[[4-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[19-[(2-amino-3-hydroxypropanoyl)amino]-16-(2-amino-2-oxoethyl)-7,13-bis(1-hydroxyethyl)-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C162H262N50O52S2/c1-71(2)49-95(184-114(225)62-177-129(233)79(17)181-138(242)96(50-72(3)4)191-136(240)91(40-32-46-174-161(169)170)186-141(245)99(54-88-59-173-70-180-88)197-158(262)127(85(23)220)211-155(259)122(77(13)14)205-150(254)108-69-266-265-68-107(201-132(236)89(164)64-213)149(253)195-101(56-111(166)222)146(250)209-124(82(20)217)156(260)183-81(19)131(235)208-125(83(21)218)159(263)202-108)139(243)192-97(51-73(5)6)140(244)200-106(67-216)148(252)187-92(41-33-47-175-162(171)172)137(241)199-104(65-214)133(237)178-60-113(224)176-61-116(227)203-120(75(9)10)154(258)206-121(76(11)12)153(257)189-90(39-30-31-45-163)135(239)196-103(58-118(230)231)143(247)194-100(55-110(165)221)142(246)193-98(53-87-37-28-25-29-38-87)144(248)207-123(78(15)16)160(264)212-48-34-42-109(212)151(255)210-126(84(22)219)157(261)198-102(57-112(167)223)145(249)204-119(74(7)8)152(256)179-63-115(226)185-105(66-215)147(251)188-93(43-44-117(228)229)134(238)182-80(18)130(234)190-94(128(168)232)52-86-35-26-24-27-36-86/h24-29,35-38,59,70-85,89-109,119-127,213-220H,30-34,39-58,60-69,163-164H2,1-23H3,(H2,165,221)(H2,166,222)(H2,167,223)(H2,168,232)(H,173,180)(H,176,224)(H,177,233)(H,178,237)(H,179,256)(H,181,242)(H,182,238)(H,183,260)(H,184,225)(H,185,226)(H,186,245)(H,187,252)(H,188,251)(H,189,257)(H,190,234)(H,191,240)(H,192,243)(H,193,246)(H,194,247)(H,195,253)(H,196,239)(H,197,262)(H,198,261)(H,199,241)(H,200,244)(H,201,236)(H,202,263)(H,203,227)(H,204,249)(H,205,254)(H,206,258)(H,207,248)(H,208,235)(H,209,250)(H,210,255)(H,211,259)(H,228,229)(H,230,231)(H4,169,170,174)(H4,171,172,175) |
InChI Key |
SVAGNGUJZNLSEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CO)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)N)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12428982.png)
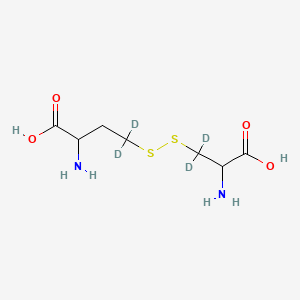
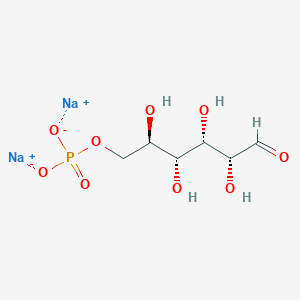
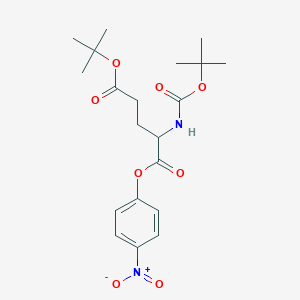
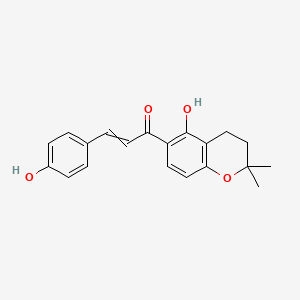
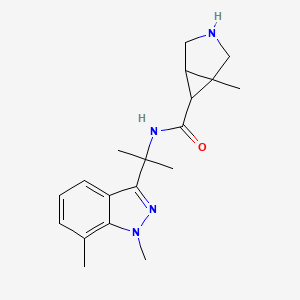

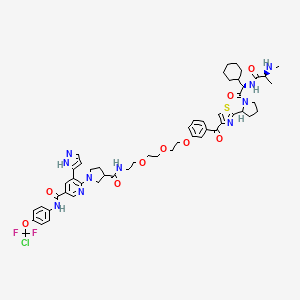
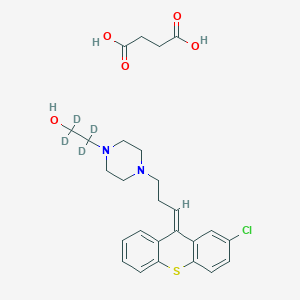
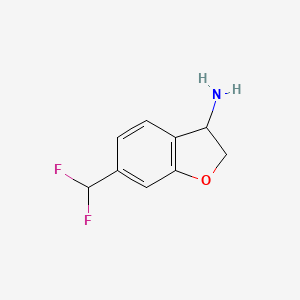
![(2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B12429058.png)
![Olean-12-en-28-oic acid, 27-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3-hydroxy-, [3beta,27(E)]-; (3beta)-27-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxyolean-12-en-28-oic acid](/img/structure/B12429068.png)
